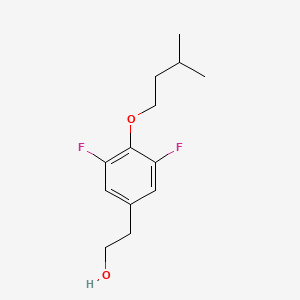
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms, an isopentyloxy group, and a phenyl ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and isopentyl bromide.
Etherification: The first step involves the etherification of 3,5-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-(isopentyloxy)phenol.
Reduction: The final step involves the reduction of 3,5-difluoro-4-(isopentyloxy)phenol with a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetaldehyde and 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetone.
Reduction: The major product is 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethane.
Substitution: The major products depend on the nucleophile used, such as 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylamine or 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylthiol.
Scientific Research Applications
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Affect Cellular Processes: It can influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol can be compared with similar compounds such as:
2-(3,5-Difluoro-4-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isopentyloxy group, resulting in different chemical and biological properties.
2-(3,5-Difluoro-4-(tert-butoxy)phenyl)ethanol: The presence of a tert-butoxy group instead of an isopentyloxy group affects its reactivity and applications.
2-(3,5-Difluoro-4-(ethoxy)phenyl)ethanol: The ethoxy group provides different steric and electronic effects compared to the isopentyloxy group.
Properties
IUPAC Name |
2-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-11(14)7-10(3-5-16)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHWPBZMRVLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
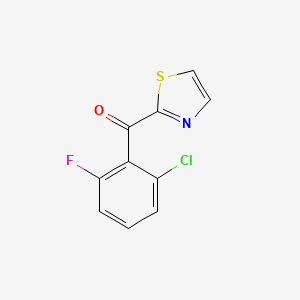
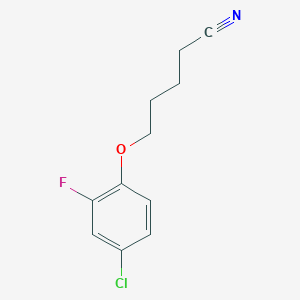
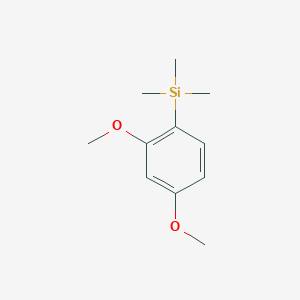
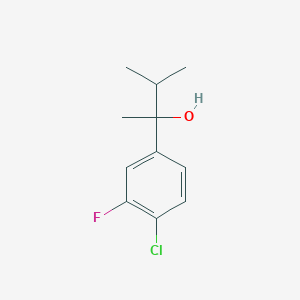
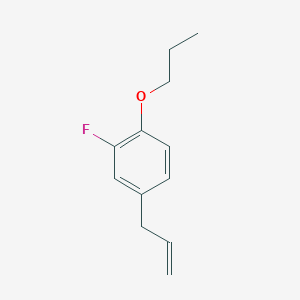
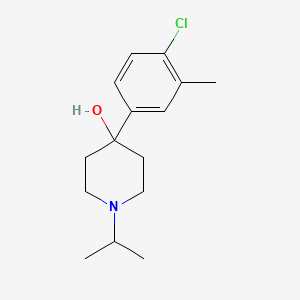
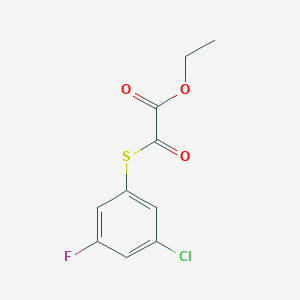
![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000325.png)
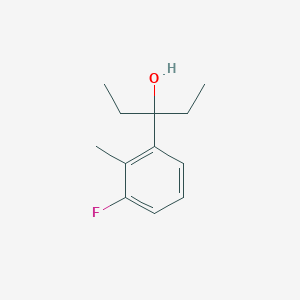
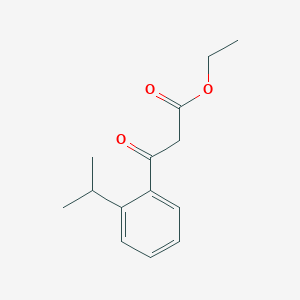

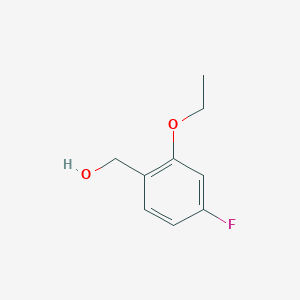
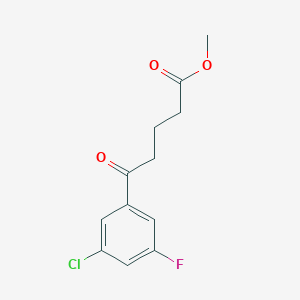
![1-(2,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B8000367.png)
